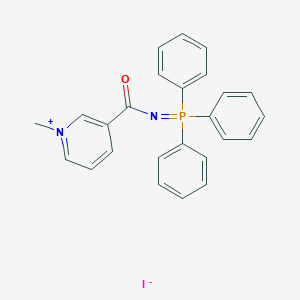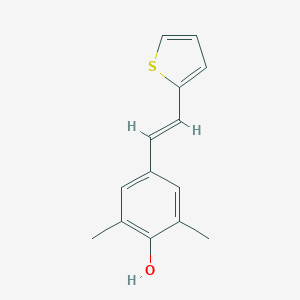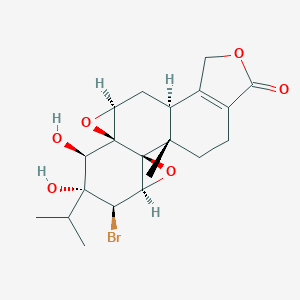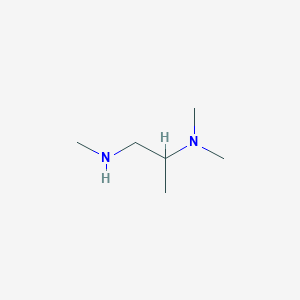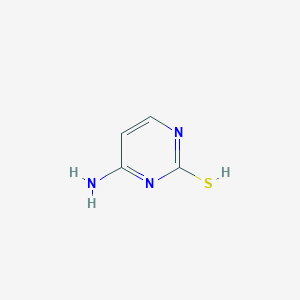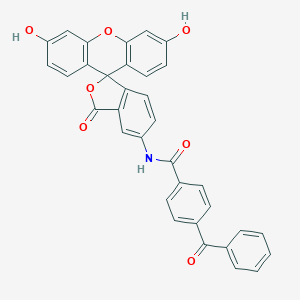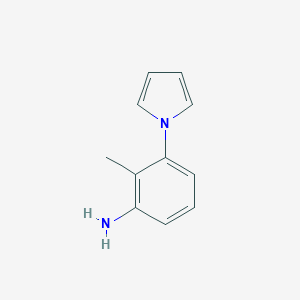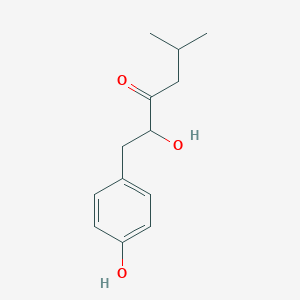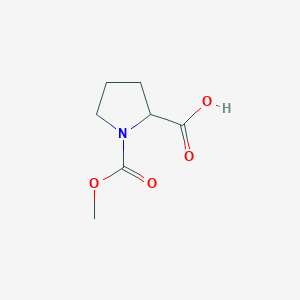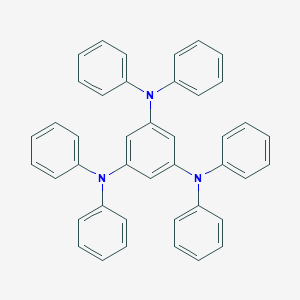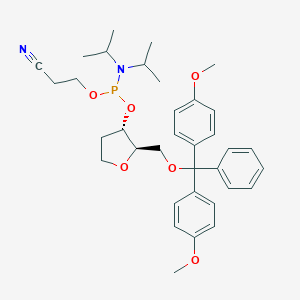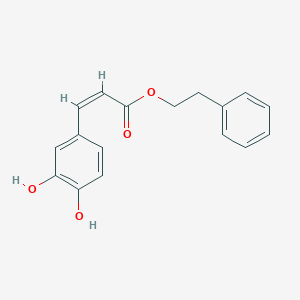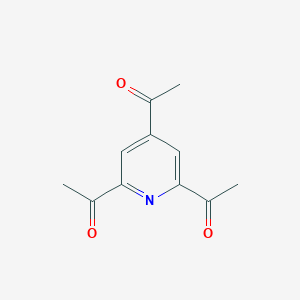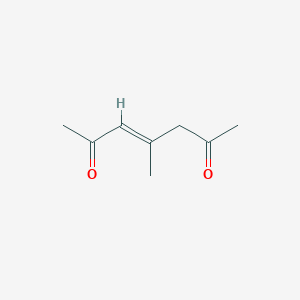
(E)-4-methylhept-3-ene-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-methylhept-3-ene-2,6-dione, also known as diketone, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor.
Wirkmechanismus
The mechanism of action of (E)-4-methylhept-3-ene-2,6-dione is not well understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between (E)-4-methylhept-3-ene-2,6-dione and the nucleophile, which can alter the structure and function of the biomolecule.
Biochemische Und Physiologische Effekte
(E)-4-methylhept-3-ene-2,6-dione has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-4-methylhept-3-ene-2,6-dione in lab experiments is its high reactivity towards nucleophiles. This reactivity allows it to be used as a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-4-methylhept-3-ene-2,6-dione. One potential direction is the synthesis of novel compounds based on the structure of (E)-4-methylhept-3-ene-2,6-dione. These compounds could have various applications in fields such as drug discovery and materials science. Another potential direction is the investigation of the mechanism of action of (E)-4-methylhept-3-ene-2,6-dione. This could lead to a better understanding of its biochemical and physiological effects, which could inform the development of new therapeutic agents. Finally, the investigation of the toxicity of (E)-4-methylhept-3-ene-2,6-dione could lead to the development of safer and more effective compounds.
Synthesemethoden
The synthesis of (E)-4-methylhept-3-ene-2,6-dione is typically achieved through the reaction of 2-methyl-3-buten-2-ol with potassium tert-butoxide in the presence of a catalytic amount of tetrabutylammonium bromide. This reaction produces (E)-4-methylhept-3-ene-2,6-dione as a major product with a yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
(E)-4-methylhept-3-ene-2,6-dione has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and natural products.
Eigenschaften
CAS-Nummer |
137277-68-0 |
|---|---|
Produktname |
(E)-4-methylhept-3-ene-2,6-dione |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(E)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4+ |
InChI-Schlüssel |
SCZCAOODJLKIAJ-GQCTYLIASA-N |
Isomerische SMILES |
C/C(=C\C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
Kanonische SMILES |
CC(=CC(=O)C)CC(=O)C |
Synonyme |
3-Heptene-2,6-dione, 4-methyl-, (3E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



